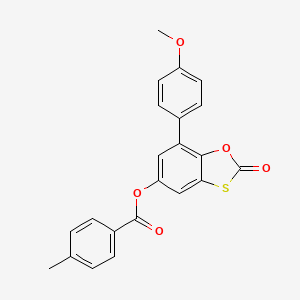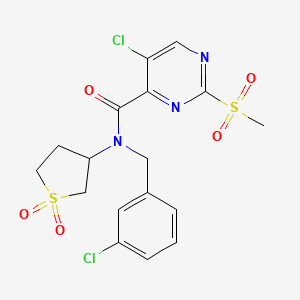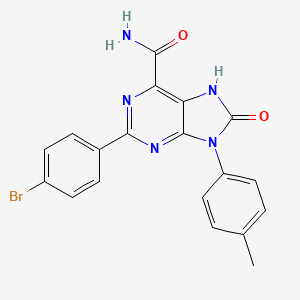![molecular formula C24H29N2O5P B14993277 Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate](/img/structure/B14993277.png)
Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of phosphonates This compound is characterized by its unique structure, which includes an oxazole ring, a phenylethenyl group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate typically involves multiple steps. One common method includes the reaction of 2-(4-methoxyphenyl)ethylamine with 2-phenylethenyl isocyanate to form an intermediate, which is then cyclized to produce the oxazole ring. This intermediate is further reacted with diethyl phosphite under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxazole N-oxide derivatives.
Reduction: Formation of reduced phosphonate derivatives.
Substitution: Formation of substituted phosphonate esters.
Applications De Recherche Scientifique
Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized phosphonates.
Mécanisme D'action
The mechanism of action of Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The oxazole ring and phosphonate group play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)methylphosphonate
- Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)ethylphosphonate
Uniqueness
Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate is unique due to its specific structural features, such as the combination of an oxazole ring with a phosphonate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C24H29N2O5P |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
4-diethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C24H29N2O5P/c1-4-29-32(27,30-5-2)24-23(25-18-17-20-11-14-21(28-3)15-12-20)31-22(26-24)16-13-19-9-7-6-8-10-19/h6-16,25H,4-5,17-18H2,1-3H3/b16-13+ |
Clé InChI |
IRGXJNAAYWIXQA-DTQAZKPQSA-N |
SMILES isomérique |
CCOP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCCC3=CC=C(C=C3)OC)OCC |
SMILES canonique |
CCOP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCCC3=CC=C(C=C3)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993194.png)
![1-(3-chlorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993200.png)
![6,7-dimethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide](/img/structure/B14993205.png)
![N-[(1-hexyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B14993209.png)
![4-chloro-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14993214.png)


![N-(3-{[(furan-2-yl)methyl]carbamoyl}-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14993231.png)

![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993241.png)

![Dimethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14993256.png)
![1-(2-chlorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14993259.png)
![1-(2-chlorophenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993265.png)
